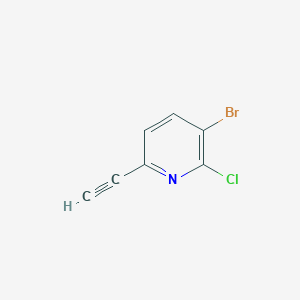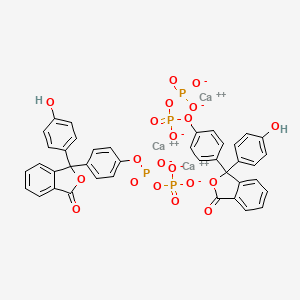
Phenolphthaleindiphosphatecalciumsalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenolphthaleindiphosphatecalciumsalt is a chemical compound with the molecular formula C20H13O10P2 and a molecular weight of 475.2604 g/mol . It is a derivative of phenolphthalein, a well-known pH indicator, and is used in various scientific and industrial applications. This compound is characterized by its unique structure, which includes two phosphate groups and a calcium ion, making it distinct from other phenolphthalein derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenolphthaleindiphosphatecalciumsalt typically involves the reaction of phenolphthalein with phosphoric acid under controlled conditions. The process can be summarized as follows:
Reaction of Phenolphthalein with Phosphoric Acid: Phenolphthalein is dissolved in an appropriate solvent, such as ethanol, and reacted with phosphoric acid. The reaction is carried out at a controlled temperature to ensure the formation of the diphosphate ester.
Addition of Calcium Salt: The diphosphate ester is then reacted with a calcium salt, such as calcium chloride, to form this compound. The reaction mixture is stirred and heated to facilitate the formation of the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reaction: Large quantities of phenolphthalein and phosphoric acid are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain high-purity this compound.
Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions: Phenolphthaleindiphosphatecalciumsalt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of phenolphthalein and phosphoric acid.
Oxidation: Under oxidative conditions, this compound can be converted into its oxidized forms, which may involve the cleavage of the phosphate groups.
Substitution: The compound can participate in substitution reactions where the phosphate groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed:
Hydrolysis: Phenolphthalein and phosphoric acid.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted phenolphthalein derivatives.
Scientific Research Applications
Phenolphthaleindiphosphatecalciumsalt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a pH indicator in titrations.
Biology: Employed in biochemical assays and as a marker for certain biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenolphthaleindiphosphatecalciumsalt involves its interaction with molecular targets and pathways. The compound can act as a pH indicator by undergoing structural changes in response to pH variations, leading to color changes. Additionally, its phosphate groups can participate in various biochemical reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Phenolphthaleindiphosphatecalciumsalt can be compared with other similar compounds, such as:
Phenolphthalein: A well-known pH indicator with a simpler structure lacking phosphate groups.
Phenolphthalein Monophosphate: Contains only one phosphate group, making it less complex than this compound.
Phenolsulfonphthalein: Another pH indicator with sulfonate groups instead of phosphate groups.
Uniqueness: this compound is unique due to its dual phosphate groups and calcium ion, which confer distinct chemical properties and reactivity compared to other phenolphthalein derivatives .
Properties
Molecular Formula |
C40H26Ca3O20P4 |
|---|---|
Molecular Weight |
1070.7 g/mol |
IUPAC Name |
tricalcium;[[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]-oxidophosphoryl] phosphate |
InChI |
InChI=1S/2C20H16O10P2.3Ca/c2*21-15-9-5-13(6-10-15)20(18-4-2-1-3-17(18)19(22)28-20)14-7-11-16(12-8-14)29-32(26,27)30-31(23,24)25;;;/h2*1-12,21H,(H,26,27)(H2,23,24,25);;;/q;;3*+2/p-6 |
InChI Key |
XYQPGTIJEYIODE-UHFFFAOYSA-H |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OP(=O)([O-])OP(=O)([O-])[O-].C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OP(=O)([O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




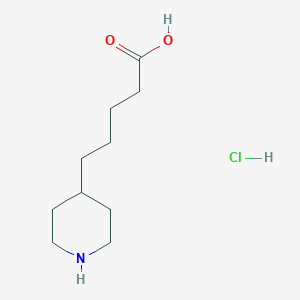
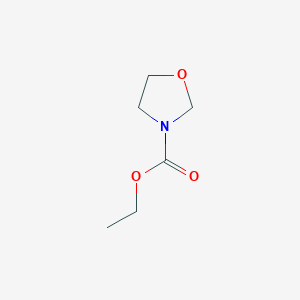


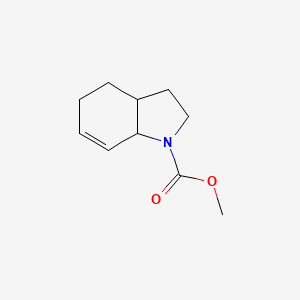
![2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13119308.png)


